5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid
Description
5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid is a substituted phenyl-oxovaleric acid derivative characterized by a 2-chloro-4-(methylthio)phenyl group attached to a 5-oxovaleric acid backbone.
Properties
IUPAC Name |
5-(2-chloro-4-methylsulfanylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3S/c1-17-8-5-6-9(10(13)7-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHVWXSQCLXNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C(=O)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor aromatic compound followed by the introduction of a methylthio group. The valeric acid moiety is then attached through a series of reactions involving esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the valeric acid moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The chlorinated aromatic ring and methylthio group may interact with enzymes or receptors, leading to modulation of biological pathways. The valeric acid moiety can also play a role in the compound’s overall activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural elements and properties of 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs.
- Backbone Modifications: Compounds with oxadiazole rings (e.g., 19i ) exhibit rigid heterocyclic cores, which may enhance target binding compared to the flexible valeric acid chain in the target compound.
- Sulfur Oxidation State: The methylthio (-SMe) group in the target compound contrasts with sulfonyl (-SO₂-) derivatives (e.g., compound 20 ), which are more polar and resistant to metabolic oxidation.
Biological Activity
5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group, a methylthio group, and a valeric acid moiety, which contribute to its unique chemical properties. The presence of these functional groups influences its solubility, bioavailability, and interaction with biological targets.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Chloro Group | Enhances reactivity |
| Methylthio Group | Modulates biological activity |
| Valeric Acid Moiety | Influences solubility and stability |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorinated aromatic ring and methylthio group are believed to interact with various enzymes and receptors, leading to modulation of key biological pathways. This compound may exhibit anti-inflammatory , antimicrobial , and anticancer properties.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity, impacting cellular signaling processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown effectiveness against various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .
Anticancer Potential
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Table 2: Summary of Biological Activities
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study highlighted the effectiveness of the compound against multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections .
- Anticancer Research : Research focused on the compound's ability to inhibit specific cancer cell lines demonstrated promising results, indicating a need for further investigation into its mechanisms and efficacy in clinical settings .
- Mechanistic Insights : Investigations into the compound's interaction with cellular targets revealed that it may affect mitochondrial function and oxidative stress levels, which are critical in cancer biology .
Q & A
Q. How can researchers optimize the synthesis of 5-(2-Chloro-4-(methylthio)phenyl)-5-oxovaleric acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate solvents, catalysts, and reaction conditions. For example, in analogous oxadiazole derivatives (e.g., 4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid), THF with triethylamine was used for nucleophilic substitution, achieving 81% yield . Oxidation of methylthio groups to sulfones can be accomplished using mCPBA in DCM or ammonium molybdate with H2O2, with purity ≥98% confirmed by HPLC . Researchers should test temperature gradients (0–60°C) and stoichiometric ratios (e.g., 1:1.2 substrate:oxidant) to minimize side reactions.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio at C4 and chloro at C2 in aryl rings) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 98% purity for oxadiazole derivatives) .
- Mass Spectrometry (MS) : Exact mass confirmation (e.g., 234.00205 Da for chlorinated benzoic acid analogs) .
- Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O) and thioether (C-S) .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s reactivity compared to trifluoromethyl or sulfone groups in related structures?
- Methodological Answer : The methylthio group (-SMe) is electron-donating, enhancing nucleophilic aromatic substitution reactivity at the chloro-substituted position. In contrast, trifluoromethyl (-CF₃) groups (e.g., in Acifluorfen) are electron-withdrawing, reducing electrophilicity . Sulfone groups (-SO₂-) increase polarity, improving solubility for biological assays but requiring harsher oxidation conditions . Comparative studies should use Hammett σ constants to quantify electronic effects and kinetic experiments to measure reaction rates.
Q. What strategies address contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., DMSO vehicle) to minimize variability .
- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 1–100 µM) to differentiate nonspecific toxicity from targeted effects .
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity measurements .
- Collaborative Replication : Share protocols via open-access platforms (e.g., protocols.io ) to validate results .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) to test interactions with targets like MRTF/SRF transcription factors, as done for oxadiazole antifibrotic agents .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways (e.g., TGF-β signaling) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes in active sites of homologous proteins .
Q. What in silico approaches predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration . For example, the carboxylic acid group may limit oral bioavailability due to high polarity.
- Molecular Dynamics (MD) Simulations : Assess stability in physiological conditions (e.g., solvation in water/lipid bilayers) .
- Metabolite Prediction : Software like GLORY identifies potential Phase I/II metabolites (e.g., glutathione adducts via thioether oxidation) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles across solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar) with sonication (30 min, 25°C) .
- pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects on solubility, as carboxylic acids are more soluble in basic conditions .
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
